(2S,4R)-4-[(4-tert-butylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride
Description
(2S,4R)-4-[(4-tert-butylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride is a chiral pyrrolidine derivative characterized by a 4-tert-butylphenylmethyl substituent at the 4-position of the pyrrolidine ring and a carboxylic acid group at the 2-position. The stereochemistry (2S,4R) is critical for its molecular interactions, particularly in pharmaceutical and catalytic contexts.
Properties
IUPAC Name |
4-[(4-tert-butylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2.ClH/c1-16(2,3)13-6-4-11(5-7-13)8-12-9-14(15(18)19)17-10-12;/h4-7,12,14,17H,8-10H2,1-3H3,(H,18,19);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJUXLQPDAOUGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC2CC(NC2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2S,4R)-4-[(4-tert-butylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride, also known by its CAS number 1049744-82-2, is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant case studies.
- Molecular Formula : C16H24ClNO2
- Molecular Weight : 297.82 g/mol
- Solubility : Water-soluble with a LogP of 3.72, indicating moderate lipophilicity .
Biological Activity
The compound has been evaluated for various biological activities, particularly in the context of metabolic disorders and potential therapeutic applications.
1. Antilipidemic Activity
Research indicates that derivatives of pyrrolidine compounds exhibit antilipidemic effects. For instance, a related compound (S)-(+)-4-[1-(4-tert-butylphenyl)-2-oxo-pyrrolidine-4-yl]methyloxybenzoic acid demonstrated significant plasma triglyceride (TG) and cholesterol (Cho) lowering effects in vivo. The mechanism appears to involve inhibition of fatty acid and sterol biosynthesis .
2. Pharmacokinetics
The pharmacokinetic profile of (2S,4R)-4-[(4-tert-butylphenyl)methyl]pyrrolidine-2-carboxylic acid has been studied to understand its absorption, distribution, metabolism, and excretion (ADME). Enantiomers of related compounds showed differences in bioavailability and efficacy, suggesting that stereochemistry plays a crucial role in the compound's biological activity .
Case Studies
Several studies have explored the biological implications of this compound:
Case Study 1: In Vivo Efficacy
A study published in Journal of Lipid Research assessed the efficacy of antilipidemic agents derived from pyrrolidine structures. The results indicated that specific enantiomers had superior effects on lowering plasma lipid levels compared to others, highlighting the importance of chirality in therapeutic outcomes .
Case Study 2: Structure-Activity Relationship (SAR)
In another investigation focusing on SAR, various derivatives of pyrrolidine were synthesized and tested for their biological activities. The study found that modifications to the tert-butyl group significantly influenced the compound's potency against lipid accumulation in hepatic cells .
Summary Table of Biological Activities
Comparison with Similar Compounds
Structural Analogs with Aromatic Substituents
The tert-butylphenylmethyl group in the target compound can be compared to other benzyl derivatives (Table 1). Modifications in the aromatic ring’s substituent (e.g., halogens, alkyl groups) significantly influence physicochemical properties such as lipophilicity, steric bulk, and electronic effects.
Table 1: Comparison of Pyrrolidine-2-Carboxylic Acid Hydrochloride Derivatives with Aromatic Substituents
Key Observations :
Functional Group Variations
The carboxylic acid and hydrochloride groups are conserved in most analogs, but substitutions at the 4-position include amino, ammonium, and protected amine groups (Table 2).
Table 2: Functional Group Modifications in Pyrrolidine-2-Carboxylic Acid Derivatives
Key Observations :
- Amino/Ammonium Groups: Charge-bearing groups (e.g., trimethylammonium) enhance water solubility and are used in ionic catalysis .
- BOC Protection : The tert-butoxycarbonyl (BOC) group in analogs like 1279032-67-5 improves stability during synthetic steps, a strategy likely applicable to the target compound .
Preparation Methods
Starting Materials and Chiral Precursors
The synthesis typically begins with chiral pyrrolidine precursors, often derived from naturally occurring amino acids such as L-proline or via asymmetric synthesis techniques to ensure the (2S,4R) stereochemistry. The chiral integrity is crucial for biological activity and synthetic utility.
Key Synthetic Steps
The preparation involves several sequential transformations:
Alkylation at the 4-Position: Introduction of the 4-(4-tert-butylbenzyl) substituent is commonly achieved through nucleophilic substitution or alkylation reactions using 4-(tert-butyl)benzyl halides or related electrophiles under controlled conditions to maintain stereochemistry.
Protection and Deprotection Strategies: Protective groups such as tert-butoxycarbonyl (Boc) are often employed on the pyrrolidine nitrogen to prevent side reactions during alkylation and carboxylation steps. For example, (2S,4R)-4-amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is a key intermediate where Boc protection stabilizes the amine functionality.
Carboxylation and Hydrolysis: The carboxylic acid group at C-2 is introduced or revealed by hydrolysis of ester intermediates or direct carboxylation methods. For instance, methyl esters of the pyrrolidine derivative can be hydrolyzed using lithium hydroxide (LiOH) in aqueous tetrahydrofuran (THF) at ambient temperature overnight to yield the free acid in high yield and purity.
Salt Formation: The final step involves acidification, typically with hydrochloric acid, to convert the free acid into its hydrochloride salt, enhancing stability and solubility for handling and downstream applications.
Representative Experimental Conditions
| Step | Reaction | Conditions | Yield | Notes |
|---|---|---|---|---|
| Alkylation | Reaction of chiral pyrrolidine with 4-(tert-butyl)benzyl halide | Base-mediated, inert atmosphere, room temperature | High (varies) | Stereochemistry maintained by choice of base and solvent |
| Protection | Boc protection using di-tert-butyl dicarbonate (Boc2O) | In dichloromethane, triethylamine, room temperature | >90% | Protects amine for selective reactions |
| Hydrolysis | LiOH hydrolysis of methyl ester intermediate | THF/water, 25°C, overnight | 100% (example) | Efficient conversion to carboxylic acid |
| Salt formation | Acidification with HCl | Aqueous solution, controlled pH | Quantitative | Formation of stable hydrochloride salt |
Example from Patent Literature
A patent (EP3015456A1) describes a method where a Boc-protected pyrrolidine methyl ester is hydrolyzed with LiOH in a THF/water mixture at 25°C overnight. The reaction mixture is then acidified to pH 3, extracted with ethyl acetate, dried, and concentrated to yield the corresponding carboxylic acid intermediate in 100% yield. This intermediate can then be converted into the hydrochloride salt for the final product.
Industrial and Scale-Up Considerations
Industrial synthesis often adapts these laboratory methods by:
- Utilizing continuous flow reactors for better control over reaction parameters.
- Optimizing solvent systems and reaction times to maximize yield and purity.
- Employing automated purification techniques such as crystallization from mixed solvents (e.g., methanol/heptane or 2-methyltetrahydrofuran/heptane) to isolate the hydrochloride salt with high purity.
- Implementing strict temperature controls, especially during sensitive steps like alkylation and hydrolysis to preserve stereochemistry and prevent side reactions.
Analytical and Characterization Data
- NMR Data: Characteristic ^1H NMR signals include multiplets around δ 1.49-1.53 ppm for tert-butyl protons, and signals between δ 2.8-4.7 ppm corresponding to pyrrolidine ring protons and benzylic hydrogens.
- Purity Assessment: High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are standard for confirming purity and molecular weight.
- Physical Properties: The hydrochloride salt typically crystallizes as a light yellow solid with good stability under ambient conditions.
Summary Table of Preparation Methods
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
